Compound Description: This compound was studied as part of research investigating the reaction of aminoaryl-oxyoxosulfonium ylides with benzaldehydes []. The research aimed to understand the mechanism of this reaction and the resulting products, which included α,β-unsaturated sulfonamides. The specific structure of 2-(p-bromophenoxy)-N-ethyl-2-phenyl-N-(p-tolyl)ethanesulfonamide was elucidated using X-ray crystallography.
Relevance: This compound shares the core sulfonamide functionality with N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide. It also features an ethyl substituent on the sulfonamide nitrogen, similar to the target compound. Additionally, both compounds possess aromatic substituents on the sulfonyl group, although they differ in specific arrangement and substituents. The study focuses on the sulfonamide group's reactivity, highlighting the importance of this functional group in both compounds.
Compound Description: Tolbutamide is a well-known sulfonylurea-based drug used to treat type 2 diabetes by blocking adenosine triphosphate-sensitive potassium channels []. The research explored its potential as a therapeutic agent for Parkinson's disease.
Compound Description: Glyburide, like tolbutamide, is a sulfonylurea drug used for managing type 2 diabetes []. It also acts as an adenosine triphosphate-sensitive potassium channel blocker and was investigated for potential applications in treating Parkinson's disease.
Compound Description: Glipizide, another sulfonylurea drug, is used to treat type 2 diabetes by stimulating insulin release from the pancreas []. It also serves as an adenosine triphosphate-sensitive potassium channel blocker and was studied as a potential treatment for Parkinson's disease.
Compound Description: This compound is a degradation product of Glipizide observed under acidic hydrolysis conditions []. Its formation provides insight into the potential breakdown pathways of Glipizide and related sulfonylurea drugs.
Compound Description: This compound is another degradation product of Glipizide formed under acidic hydrolysis, specifically in the presence of methanol []. This observation highlights the influence of the reaction environment on the degradation pathways of Glipizide.
5-methyl-2-pyrazinecarboxylic acid
Compound Description: This compound arises as a degradation product of Glipizide under alkaline hydrolysis []. The identification of this product sheds light on the different breakdown pathways of Glipizide under varying pH conditions.
Relevance: Although 5-methyl-2-pyrazinecarboxylic acid lacks the sulfonamide group, its formation from Glipizide is relevant because it highlights the susceptibility of similar structures, like N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, to hydrolysis. This knowledge is valuable for understanding the stability and potential metabolic fate of the target compound.
4-(2-aminoethyl)benzenesulfonamide
Compound Description: This compound is identified as a minor degradation product of Glipizide under alkaline hydrolysis conditions []. The presence of this product suggests a less prominent but still significant breakdown pathway for Glipizide in basic environments.
Compound Description: This compound is a degradation product of Glipizide observed under all hydrolytic conditions at a lower temperature (40°C) []. It is particularly favored in the presence of light, demonstrating the impact of both chemical and photolytic factors on the breakdown of Glipizide.
Compound Description: This compound is a minor degradation product of Glipizide formed under prolonged alkaline hydrolysis []. Its formation provides further insight into the complex degradation pathways of Glipizide under harsh basic conditions.
Compound Description: This compound is a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) []. It was identified as a selective inhibitor for ERAP1 over its paralogs ERAP2 and IRAP, demonstrating the potential for targeted therapeutic intervention.
Relevance: Although the structure of compound 1 differs significantly from N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, both compounds share the benzenesulfonamide core. The study emphasizes the importance of this core structure for interacting with aminopeptidases, suggesting that the target compound might exhibit similar biological activity.
Compound Description: This compound is another selective competitive inhibitor of ERAP1 []. It was found to inhibit antigen presentation in a cellular assay, highlighting its potential role in modulating immune responses.
Relevance: While compound 2 lacks the benzenesulfonamide moiety present in N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, it does feature a cyclohexyl ring and a piperazine ring connected by a carbonyl group, mirroring the arrangement in the target compound. This similarity in the spatial organization of these functional groups suggests a potential overlap in their binding interactions with ERAP1 .
Compound Description: This compound acts as an allosteric modulator of ERAP1 []. While it activates ERAP1's hydrolysis of simple amino acid substrates, it competitively inhibits its activity towards larger peptides, suggesting a complex mechanism of action.
Relevance: Compound 3, like N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, contains a benzenesulfonamide group, although with additional substituents and a benzoic acid moiety. This shared core structure reinforces the importance of the benzenesulfonamide functionality in interacting with ERAP1 and suggests that both compounds might target similar binding sites, albeit with different modes of action.
Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor studied for its off-target effects on other cysteine cathepsins (B, L, and S) []. Long-term administration at high doses to rats resulted in increased tissue protein levels of cathepsin B and L, attributed to inhibitor engagement and stabilization of these off-target enzymes.
Relevance: While L-006235 lacks a sulfonamide group, its structure is relevant to N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide due to the shared presence of a cyclohexyl group and a piperazine ring. The study highlights the role of these structural features in binding to cathepsins, suggesting that the target compound, with its cyclohexyl and phenylpiperazine moieties, might exhibit similar interactions with proteases.
Balicatib
Compound Description: Balicatib is another basic cathepsin K inhibitor investigated for its off-target activity against cysteine cathepsins []. Similar to L-006235, long-term administration at high doses in rats led to increased tissue protein levels of cathepsin B and L, indicating engagement with these off-target enzymes.
Compound Description: L-873724 is a potent non-basic cathepsin K inhibitor with a similar off-target profile to L-006235 and Balicatib, but it does not cause the same increase in tissue cathepsin levels at high doses in rats []. This difference is attributed to its non-basic nature and potentially lower lysosomotropic character compared to the basic inhibitors.
Relevance: L-873724, despite being structurally different from N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, provides a valuable point of comparison. The study demonstrates that even compounds without the cyclohexyl and piperazine moieties can bind to cathepsins, but their physicochemical properties, such as basicity, can significantly influence their activity and selectivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.